molecular formula C10H11N3S B5781219 2-Phenyl-4,5-dihydroimidazole-1-carbothioamide

2-Phenyl-4,5-dihydroimidazole-1-carbothioamide

Cat. No.: B5781219
M. Wt: 205.28 g/mol
InChI Key: BTGHWGDZOJLKOI-UHFFFAOYSA-N
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Description

2-Phenyl-4,5-dihydroimidazole-1-carbothioamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of a phenyl group attached to the second carbon of the imidazole ring and a carbothioamide group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4,5-dihydroimidazole-1-carbothioamide typically involves the cyclization of amido-nitriles. One common method is the reaction of an amido-nitrile with a suitable reagent under mild conditions to form the imidazole ring. For instance, the reaction can be catalyzed by nickel, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4,5-dihydroimidazole-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-Phenyl-4,5-dihydroimidazole-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-4,5-dihydroimidazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazole: Lacks the carbothioamide group, making it less versatile in certain chemical reactions.

    4,5-Diphenylimidazole: Contains two phenyl groups, which can influence its chemical properties and reactivity.

    1-Phenyl-2-thiohydantoin: Similar in structure but with different functional groups, leading to distinct chemical behavior.

Uniqueness

2-Phenyl-4,5-dihydroimidazole-1-carbothioamide is unique due to the presence of both a phenyl group and a carbothioamide group, which confer specific chemical properties and reactivity

Properties

IUPAC Name

2-phenyl-4,5-dihydroimidazole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c11-10(14)13-7-6-12-9(13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGHWGDZOJLKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)C2=CC=CC=C2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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